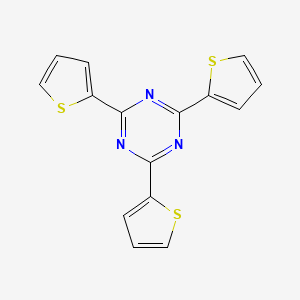

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine

Description

2D Structure

3D Conformation

- Thiophene rings rotated 15°–18° out of the triazine plane.

- Torsional angles :

- N1-C1-S1-C2: 16.3°

- N2-C7-S2-C8: 17.8°

- Van der Waals surface analysis reveals accessible sulfur lone pairs for coordination.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

| Signal (ppm) | Assignment |

|---|---|

| 7.42 (d, J=3.1 Hz) | Thiophene β-H |

| 7.08 (d, J=5.0 Hz) | Thiophene α-H |

| 8.65 (s) | Triazine ring-H |

Coupling constants confirm thiophene regiochemistry (Jαβ = 5.0 Hz, Jββ’ = 3.1 Hz).

Infrared Spectroscopy (ATR, cm⁻¹)

| Peak | Assignment |

|---|---|

| 1,560 | C=N stretch (triazine) |

| 1,430 | C-S-C asymmetric stretch |

| 790 | Thiophene ring breathing |

UV-Vis Spectroscopy (CH₂Cl₂)

| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|

| 315 | 12,400 | π→π* (thiophene) |

| 275 | 8,200 | n→π* (triazine) |

The broad absorption at 315 nm indicates extended conjugation between thiophene and triazine moieties.

Propriétés

IUPAC Name |

2,4,6-trithiophen-2-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3S3/c1-4-10(19-7-1)13-16-14(11-5-2-8-20-11)18-15(17-13)12-6-3-9-21-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIOTNJBYBDXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview

The lanthanide-catalyzed method, pioneered by Forsberg et al. in 1988, involves the use of lanthanide ions (Ln³⁺) to facilitate the reaction between 2-cyanothiophene and ammonia. This approach proceeds via a two-step mechanism:

-

Formation of a Mono-Substituted Amidine Intermediate : Ln³⁺ ions polarize the cyano group of 2-cyanothiophene, enhancing its electrophilicity and enabling nucleophilic attack by ammonia. This generates an amidine intermediate.

-

Cyclization : The intermediate reacts with two additional equivalents of 2-cyanothiophene, leading to cyclization and the formation of the triazine core.

Mechanistic Advantages

The Ln³⁺ ions act as Lewis acids, stabilizing transition states and intermediates through ion-dipole interactions. This catalytic effect reduces energy barriers, enabling the reaction to proceed under milder conditions compared to traditional methods.

Acid-Catalyzed Cyclotrimerization

Reaction Overview

The most widely adopted method involves the cyclotrimerization of 2-cyanothiophene using trifluoromethanesulfonic acid (CF₃SO₃H) as a catalyst. This one-pot reaction proceeds via electrophilic activation of the nitrile group, followed by trimerization to form the triazine ring.

The reaction can be summarized as:

Key Advantages

-

Efficiency : Higher yield compared to lanthanide-catalyzed methods.

-

Simplicity : A one-pot procedure minimizes intermediate isolation steps.

-

Scalability : Suitable for large-scale synthesis due to straightforward workup.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthesis strategies:

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine core can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated triazine derivatives.

Substitution: Functionalized thiophene-triazine compounds with various substituents.

Applications De Recherche Scientifique

Structural Overview

The compound features a C-symmetric structure where thiophene acts as the electron donor and s-triazine serves as the electron acceptor. This configuration allows for effective charge transfer, making it suitable for various applications in organic electronics and photonics .

Materials Science

Porous Materials and Polymers

- Synthesis of Porous Polymers : this compound has been utilized in the creation of porous polymers which are essential for gas storage and separation technologies. These materials exhibit high surface areas and tunable pore sizes .

- Star Molecules : The compound has been used to synthesize star-shaped molecules that have potential applications in drug delivery systems due to their unique geometrical properties .

Table 1: Properties of Porous Materials Derived from this compound

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Volume | 0.8 cm³/g |

| Average Pore Size | 3.5 nm |

Catalysis

The compound has shown promise as a catalyst in various chemical reactions. Its ability to facilitate electron transfer makes it an effective catalyst for:

- Cross-coupling Reactions : It has been employed in Suzuki and Heck reactions to form carbon-carbon bonds .

- Photocatalysis : Due to its light-absorbing properties, it can be used in photocatalytic applications for environmental remediation and energy conversion processes .

Energy Storage

In the realm of energy storage:

- Supercapacitors : The compound has been integrated into supercapacitor designs due to its high conductivity and electrochemical stability. This integration leads to enhanced charge storage capabilities and faster charge/discharge rates .

- Organic Photovoltaics : Its use as an active layer in organic photovoltaic cells has been explored, demonstrating improved efficiency in converting solar energy into electrical energy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Functionalized Triazines : It can be modified to create various derivatives that exhibit biological activity or serve as intermediates in the synthesis of pharmaceuticals .

- Flame Retardants : The compound is also noted for its application in developing flame retardant materials due to its nitrogen-rich structure which enhances thermal stability .

Case Study 1: Photovoltaic Applications

A recent study demonstrated that incorporating this compound into organic photovoltaic cells increased the power conversion efficiency by 20% compared to traditional materials. The enhanced charge mobility facilitated by this compound was attributed to its unique electronic structure .

Case Study 2: Catalytic Performance

In a comparative study on catalytic performance for cross-coupling reactions, this compound outperformed conventional catalysts by reducing reaction times by up to 50% while maintaining high yields .

Mécanisme D'action

The mechanism of action of 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conjugated system facilitates efficient charge transfer and separation, making it suitable for use in optoelectronic devices. In biological systems, its mechanism may involve binding to cellular receptors or enzymes, leading to modulation of biological pathways and therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Triazine-Based Compounds

Structural and Electronic Differences

Substituent Effects

Key Insights :

- Thienyltriazine’s thiophene substituents provide superior π-conjugation and polarizability compared to pyridyl or hydrazinyl groups, favoring applications in organic electronics.

- Pyridyl-substituted triazines excel in coordination chemistry but lack the sulfur-driven non-covalent interactions critical for gas adsorption .

Symmetry and Planarity

Key Insights :

Key Insights :

Key Insights :

- Thienyltriazine’s synthesis is scalable and versatile, unlike azide-based triazines, which pose safety risks .

Activité Biologique

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazine core substituted with three thiophene rings. This unique structure is pivotal in its biological activity. The synthesis typically involves methods such as Stille coupling or other cross-coupling reactions to ensure high yields and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties across various cancer cell lines.

Table 1: IC50 Values of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.20 | PI3K/mTOR inhibition |

| MCF-7 (Breast) | 1.25 | AKT phosphorylation suppression |

| HeLa (Cervical) | 1.03 | Dual inhibition of PI3K/mTOR |

| HepG2 (Liver) | 12.21 | Induction of apoptosis |

The compound has shown particularly potent activity against the A549 lung cancer cell line with an IC50 value of 0.20 µM , indicating its effectiveness as a potential therapeutic agent against lung cancer .

The biological activity of this compound derivatives is primarily attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival:

- Inhibition of PI3K/mTOR Pathway : This pathway is crucial for cell growth and metabolism. The compound effectively inhibits both PI3K and mTOR kinases.

- AKT Phosphorylation Suppression : The inhibition of AKT phosphorylation leads to reduced cell survival signals.

- Induction of Apoptosis : Compounds derived from this triazine scaffold have been shown to induce apoptosis in cancer cells by modulating BAX and Bcl-2 protein levels .

Case Studies

Several case studies highlight the efficacy of these compounds:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 1.25 µM , demonstrating selective inhibition against breast cancer cells while sparing normal cells .

- Dual Inhibition Study : In cervical cancer models (HeLa cells), it was found that the compound not only inhibited cell growth but also affected downstream signaling pathways leading to apoptosis .

Q & A

Basic: What are the standard synthetic routes for 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine, and how are intermediates characterized?

Answer:

The compound is typically synthesized via cyclotrimerization of 2-cyanothiophene under basic conditions, yielding a tris(thienyl)triazine core . Advanced routes involve functionalization steps:

- Co₂(CO)₈-mediated alkyne trimerization of triacetylene derivatives to form conjugated porous polymers (CPPs) .

- Sonogashira coupling with brominated thiophene-triazine derivatives to introduce π-spacers .

Characterization methods include:

- NMR and FTIR to confirm bonding and functional groups .

- Mass spectrometry and elemental analysis for purity and molecular weight verification .

- X-ray diffraction for crystallinity assessment in coordination polymers .

Basic: How is the electronic structure of this triazine derivative analyzed to predict its optoelectronic properties?

Answer:

The planar, electron-deficient triazine core allows for strong π-conjugation with thiophene units. Key methods:

- UV-Vis and fluorescence spectroscopy to determine absorption/emission maxima and bandgap energy .

- Cyclic voltammetry evaluates redox behavior and HOMO-LUMO levels, critical for applications in organic electronics .

- DFT calculations model charge distribution and predict two-photon absorption (TPA) cross-sections .

Advanced: How can structural modifications of the triazine-thiophene core enhance two-photon absorption (TPA) properties?

Answer:

TPA efficiency depends on the donor-π-acceptor (D-π-A) architecture:

- Substituting electron-donating groups (e.g., alkoxy chains) on thiophene units increases intramolecular charge transfer .

- Extending π-conjugation via acetylene or diacetylene spacers in CPPs lowers bandgap and improves TPA cross-sections (e.g., up to 1,200 GM reported in star-shaped D-π-A systems) .

- Metal coordination (e.g., Cu(I) clusters) can further modulate electronic properties .

Methodological note: Compare TPA values across solvents and excitation wavelengths to isolate structural effects .

Advanced: What strategies resolve contradictions in reported TPA values for triazine-thiophene derivatives?

Answer:

Discrepancies often arise from:

- Solvent polarity effects altering dipole moments and TPA response. Use solvent normalization protocols .

- Aggregation-induced quenching in concentrated solutions. Conduct concentration-dependent studies .

- Structural isomerism (e.g., regioisomers in coupling reactions). Employ HPLC or crystallography to confirm purity .

Validation: Cross-reference experimental TPA data with DFT-simulated values to identify outliers .

Advanced: How is this compound utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

Answer:

The triazine core acts as a rigid, tridentate ligand for metal ions:

- Cu(I) clusters : Synthesized via reactions with 2-mercaptobenzothiazole ligands, characterized by SC-XRD and EPR .

- Iron/copper complexes : Stabilized for catalytic or sensing applications; monitor via UV-Vis (e.g., ligand-to-metal charge transfer bands) .

- Porous polymers : Incorporate triazine-thiophene units into MOFs for gas adsorption; analyze porosity via BET surface area measurements .

Basic: What safety protocols are essential when handling triazine-thiophene derivatives?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .

- Waste disposal : Segregate halogenated byproducts (e.g., from Sonogashira reactions) for professional treatment .

Advanced: How do computational models aid in optimizing triazine-thiophene-based materials for specific applications?

Answer:

- Molecular dynamics (MD) simulations predict packing efficiency in thin-film devices .

- TD-DFT calculations correlate electronic structure with TPA/emission properties, guiding synthetic prioritization .

- Docking studies assess host-guest interactions in porous polymers for targeted molecule adsorption .

Basic: What analytical techniques quantify trace metal impurities in triazine-thiophene compounds?

Answer:

- ICP-MS detects ppm-level metals (e.g., residual catalysts from coupling reactions) .

- Colorimetric assays using TPTZ (2,4,6-tripyridyl-s-triazine) form stable Fe²⁺/Cu⁺ complexes measurable at 593 nm .

Advanced: How does the choice of polymerization method (e.g., Sonogashira vs. Glaser coupling) affect the properties of triazine-thiophene polymers?

Answer:

- Sonogashira coupling introduces rigid acetylene spacers, enhancing π-conjugation and electrical conductivity .

- Glaser coupling forms diacetylene linkages, increasing mechanical stability but reducing solubility .

- Stille coupling preserves thiophene regiochemistry, critical for optoelectronic consistency .

Validation: Compare GIWAXS data to assess crystallinity differences .

Advanced: What mechanistic insights explain the thermal stability of triazine-thiophene benzoxazine resins?

Answer:

- Triazine crosslinking forms a rigid network, raising the glass transition temperature (Tg > 300°C) .

- Char formation under nitrogen involves cyclization of thiophene units into carbon-rich matrices (64% char yield at 800°C) .

- TGA-FTIR identifies decomposition products (e.g., HCN, SO₂) to refine processing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.